5-(1-アダマンチル)-2-ヒドロキシ安息香酸

説明

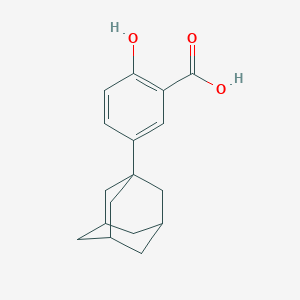

5-(1-Adamantyl)-2-hydroxybenzoic acid is a compound that features a unique adamantyl group attached to a hydroxybenzoic acid moiety. The adamantyl group, known for its rigid and bulky structure, imparts distinct physical and chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and structural novelty.

科学的研究の応用

5-(1-Adamantyl)-2-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to the unique properties of the adamantyl group.

Industry: Utilized in the development of new materials and catalysts.

作用機序

Target of Action

It’s known that adamantane derivatives have diverse applications in medicinal chemistry . They are often used in the synthesis of substituted adamantanes and diamondoids .

Mode of Action

It’s known that adamantane derivatives interact with their targets via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

The synthesis of substituted adamantanes and diamondoids is frequently achieved via carbocation or radical intermediates . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

It’s known that adamantane derivatives are metabolized to a small extent (5–15%) by acetylation and are mainly excreted (90%) unchanged in urine by kidney excretion .

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Action Environment

It’s known that the synthesis of adamantane derivatives is sensitive to the vicinity of the bulky cage group .

生化学分析

Biochemical Properties

The adamantyl group in 5-(1-Adamantyl)-2-hydroxybenzoic acid is known to interact with various enzymes and proteins. For instance, it has been found to interact with Class II major histocompatibility complex (MHC II) molecules, which are crucial in initiating and propagating an immune response . The adamantyl group can bind to a predicted cavity around the P1 pocket of HLA-DRs, a type of MHC II molecule .

Cellular Effects

For example, some adamantyl-substituted ligands have been found to affect the microtubule network in cancer cells, promoting the formation of different atypical tubulin assemblies .

Molecular Mechanism

Studies on related adamantyl compounds suggest that they may exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

The adamantyl group is known for its stability, which could potentially influence the long-term effects of the compound on cellular function .

Metabolic Pathways

Related adamantyl compounds have been shown to undergo hydroxylation of the adamantyl ring, suggesting potential metabolic pathways .

Transport and Distribution

The lipophilicity of the adamantyl group could potentially influence its transport and distribution .

Subcellular Localization

The adamantyl group’s lipophilicity could potentially influence its localization within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid typically involves the introduction of the adamantyl group to the hydroxybenzoic acid framework. One common method starts with the esterification of adamantane-1-carboxylic acid with methanol to form the methyl ester. This ester is then reacted with hydrazine to yield adamantane-1-carboxylic acid hydrazide. Subsequent reactions with appropriate reagents lead to the formation of the desired 5-(1-Adamantyl)-2-hydroxybenzoic acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: 5-(1-Adamantyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

類似化合物との比較

- 2-(1-Adamantyl)benzoic acid

- 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles

- 2-(1-Adamantyl)-3-hydroxybutyric acid

Uniqueness: 5-(1-Adamantyl)-2-hydroxybenzoic acid stands out due to the presence of both the hydroxybenzoic acid and adamantyl moieties, which confer unique chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .

生物活性

5-(1-Adamantyl)-2-hydroxybenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(1-Adamantyl)-2-hydroxybenzoic acid consists of an adamantyl group attached to a hydroxybenzoic acid moiety. The rigid adamantyl structure contributes to the compound's unique physical and chemical properties, influencing its biological interactions.

The biological activity of 5-(1-Adamantyl)-2-hydroxybenzoic acid is primarily attributed to its ability to interact with various biological targets:

- Interaction with Enzymes : The adamantyl group can influence enzyme activity, particularly in metabolic pathways. For instance, it has been shown to interact with Class II major histocompatibility complex (MHC II) molecules, which are essential for immune responses.

- Effects on Microtubule Dynamics : Some studies suggest that adamantyl-substituted compounds can alter microtubule networks in cancer cells, promoting atypical tubulin assembly.

- Inhibition of Mycolic Acid Transport : Related compounds have demonstrated the ability to inhibit the transport of mycolic acids in Mycobacterium tuberculosis, a critical factor in bacterial virulence .

Antimicrobial Properties

Research indicates that 5-(1-Adamantyl)-2-hydroxybenzoic acid exhibits antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Its mechanism includes disrupting essential bacterial functions and inhibiting cell wall synthesis processes .

Anti-inflammatory Effects

The compound has been investigated for potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses through MHC II interactions could be pivotal.

Case Study: Antimicrobial Efficacy Against M. tuberculosis

A study highlighted the efficacy of adamantyl derivatives in targeting M. tuberculosis, showing that these compounds could inhibit the synthesis of mycolic acids, crucial for the bacterial cell wall. The study utilized whole genome sequencing to identify resistance mechanisms, confirming that the adamantyl structure plays a role in the compound's effectiveness against resistant strains .

Table: Summary of Biological Activities

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that 5-(1-Adamantyl)-2-hydroxybenzoic acid is metabolized minimally (5–15%) through acetylation, with a significant portion excreted unchanged in urine (90%). This profile suggests potential for sustained biological activity due to limited metabolism.

特性

IUPAC Name |

5-(1-adamantyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-15-2-1-13(6-14(15)16(19)20)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,18H,3-5,7-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCGAGONGXZTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155090 | |

| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126145-51-5 | |

| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126145515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。